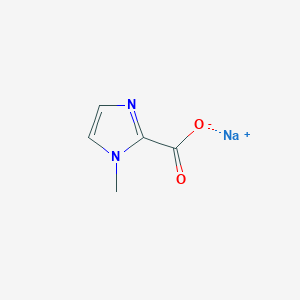
sodium 1-methyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carboxylate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate typically involves the methylation of imidazole followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
Sodium 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylate group enhances its solubility and reactivity, allowing it to participate in a range of biochemical pathways .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Imidazole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
Methyl 1H-imidazole-1-carboxylate: Similar structure but differs in the position of the carboxylate group.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a methyl and a carboxylate group on the imidazole ring. This combination enhances its chemical reactivity and solubility, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5N2NaO2 |
|---|---|
Molecular Weight |
148.10 g/mol |
IUPAC Name |
sodium;1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
NAAFQMRZCRPVRD-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CN=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















